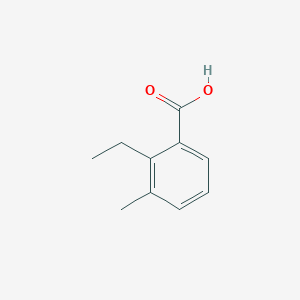

2-Ethyl-3-methylbenzoic acid

Description

2-Ethyl-3-methylbenzoic acid (IUPAC name: this compound) is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₂O₂ and a molar mass of 164.204 g/mol . The compound features a carboxylic acid functional group at the benzene ring’s C1 position, with an ethyl substituent at C2 and a methyl group at C2. This substitution pattern creates steric and electronic effects that influence its physicochemical properties, such as solubility, acidity, and intermolecular interactions. The compound is registered under CAS RN 55262-21-0 and is used in organic synthesis, pharmaceutical intermediates, and coordination chemistry .

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-ethyl-3-methylbenzoic acid |

InChI |

InChI=1S/C10H12O2/c1-3-8-7(2)5-4-6-9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

STIPCWMMZXLLNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1C(=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-ethyl-3-methylbenzoic acid can be contextualized against related benzoic acid derivatives. Below is a systematic comparison based on substituent positions, functional groups, and applications:

Table 1: Structural and Functional Comparison

Key Analysis

Substituent Effects on Acidity

- The carboxylic acid group in this compound is influenced by the electron-donating ethyl and methyl groups at C2 and C3. These substituents slightly reduce acidity compared to unsubstituted benzoic acid (pKa ~4.2) due to increased electron density at the aromatic ring, destabilizing the deprotonated form.

- In contrast, 3-methoxy-2-nitrobenzoic acid (pKa ~1.5–2.0) exhibits stronger acidity due to the electron-withdrawing nitro group at C2, which stabilizes the conjugate base .

However, the carboxylic acid group still enables dimerization in the solid state . N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide features an amide group and hydroxyl moiety, enabling N,O-bidentate coordination to metals, a property absent in this compound .

Synthetic Utility this compound is synthesized via Friedel-Crafts alkylation followed by oxidation, whereas 3-methoxy-2-nitrobenzoic acid is prepared through nitration of 3-methoxybenzoic acid . Ester derivatives like 2-(diethylamino)ethyl 2-hydroxy-3-methylbenzoate are synthesized via esterification of the parent acid, highlighting the versatility of benzoic acid derivatives in generating prodrugs or surfactants .

Applications in Coordination Chemistry

- While this compound is primarily used as a ligand in low-molecular-weight coordination complexes , its amide analog () is more suited for transition-metal-catalyzed C–H activation due to superior directing-group properties .

Research Findings and Trends

- Crystal Packing : The ethyl and methyl substituents in this compound likely disrupt planar stacking, reducing crystallinity compared to linear derivatives like 3-methylbenzoic acid. This aligns with trends observed in substituted benzoic acids, where bulky groups diminish symmetry in crystal lattices .

- Biological Relevance : Ester derivatives (e.g., ) exhibit enhanced lipid solubility, making them candidates for drug delivery systems, whereas the parent acid’s polarity limits membrane permeability .

Q & A

Basic: What are the standard synthetic routes for 2-ethyl-3-methylbenzoic acid, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts alkylation of o-xylene derivatives, followed by oxidation of the alkyl side chain. For example, a two-step process involving (i) ethylation of 3-methylbenzoic acid precursors using AlCl₃ as a catalyst in anhydrous dichloromethane and (ii) oxidation with KMnO₄ under controlled pH conditions . Purity (>95%) is achieved through recrystallization in ethanol-water mixtures and vacuum distillation. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization at 254 nm.

Advanced: How can conflicting NMR data for structural elucidation be resolved?

Methodological Answer:

Discrepancies in NMR signals (e.g., aromatic proton splitting or unexpected coupling constants) often arise from steric hindrance or rotational isomerism. Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping peaks and confirm substituent positions . Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretch ~1680 cm⁻¹). For persistent ambiguities, compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Basic: What analytical techniques are critical for validating this compound’s identity and purity?

Methodological Answer:

- HPLC-UV/RI : Use a C18 column with 70:30 acetonitrile/0.1% H3PO4 mobile phase; retention time ~8.2 min (calibrate against NIST-certified standards) .

- Melting Point : Confirm consistency with literature values (e.g., 139–141°C; deviations >2°C suggest impurities) .

- Elemental Analysis : Carbon/hydrogen content should align with theoretical values (C: 70.2%, H: 7.5%) .

Advanced: How can contradictory biological activity data (e.g., enzyme inhibition) be systematically addressed?

Methodological Answer:

Contradictions often stem from assay conditions (pH, solvent polarity) or enzyme isoform specificity. Design experiments with:

- Positive/Negative Controls : Include known inhibitors (e.g., ibuprofen for COX-2) to benchmark activity .

- Dose-Response Curves : Use 8–10 concentration points to calculate IC₅₀ values and assess statistical significance (p<0.05 via ANOVA).

- Solvent Standardization : Replace DMSO with PBS-buffered solutions if solubility permits .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves (≥0.1 mm thickness; tested to EN 374) and safety goggles. Avoid latex due to poor chemical resistance .

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can computational modeling predict the compound’s reactivity in derivatization reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic aromatic substitution sites.

- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics using GROMACS .

- Docking Studies : Assess binding affinity to target proteins (e.g., COX-1) with AutoDock Vina .

Advanced: What experimental design optimizes reaction yield in large-scale synthesis?

Methodological Answer:

Apply Design of Experiments (DoE) to identify critical variables:

- Factors : Catalyst loading (AlCl₃: 1–5 mol%), temperature (25–80°C), and reaction time (2–24 hrs).

- Response Surface Methodology (RSM) : Use a central composite design to model nonlinear relationships.

- Scale-Up Validation : Replicate optimal conditions in a pilot reactor (10 L) with continuous stirring .

Basic: How to conduct a rigorous literature review on this compound’s applications?

Methodological Answer:

- Database Search : Use SciFinder and Reaxys with keywords: “this compound” + “synthesis,” “bioactivity,” “spectroscopy.”

- Inclusion Criteria : Prioritize peer-reviewed journals (impact factor >3.0) and patents post-2000 for synthetic methods .

- Gap Analysis : Tabulate unexplored areas (e.g., enantioselective catalysis or in vivo toxicity) .

Advanced: How to resolve discrepancies in thermal stability data (TGA/DSC)?

Methodological Answer:

- Standardized Heating Rates : Use 10°C/min in nitrogen atmosphere to avoid oxidative decomposition artifacts.

- Baseline Correction : Subtract empty crucible data to isolate compound-specific events.

- Kinetic Analysis : Apply the Kissinger method to DSC peaks for activation energy (Ea) calculation .

Advanced: What mechanistic studies clarify its role in catalytic cycles (e.g., as a ligand)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.